Cas no 573988-55-3 (5-(2-methoxyphenyl)pyrazin-2-amine)

5-(2-methoxyphenyl)pyrazin-2-amine 化学的及び物理的性質
名前と識別子
-
- Pyrazinamine, 5-(2-methoxyphenyl)-
- 2-Amino-5-(2-methoxyphenyl)pyrazine
- 5-(2-methoxyphenyl)pyrazin-2-amine
- A1-41793
- 5-(2-METHOXYPHENYL)PYRAZIN-2-AMINE
- DB-107050
- 573988-55-3
- AKOS014889621
- 5-(2-methoxy-phenyl)-pyrazin-2-ylamine
- SCHEMBL2644580
- GAIOCFVJFFOLRX-UHFFFAOYSA-N
-
- インチ: InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-14-11(12)7-13-9/h2-7H,1H3,(H2,12,14)
- InChIKey: GAIOCFVJFFOLRX-UHFFFAOYSA-N
計算された属性
- 精确分子量: 201.090211983Da
- 同位素质量: 201.090211983Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 61Ų
5-(2-methoxyphenyl)pyrazin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-40145703-1.0g |
5-(2-methoxyphenyl)pyrazin-2-amine |
573988-55-3 | 95% | 1.0g |
$657.0 | 2023-01-05 | |
Matrix Scientific | 236603-2.500g |
5-(2-Methoxyphenyl)pyrazin-2-amine, 95% |
573988-55-3 | 95% | 2.500g |
$1,980.00 | 2023-01-22 | |
Enamine | BBV-40145703-5g |
5-(2-methoxyphenyl)pyrazin-2-amine |
573988-55-3 | 95% | 5g |
$1723.0 | 2023-10-28 | |
Enamine | BBV-40145703-10g |
5-(2-methoxyphenyl)pyrazin-2-amine |
573988-55-3 | 95% | 10g |
$2166.0 | 2023-10-28 | |
Enamine | BBV-40145703-1g |
5-(2-methoxyphenyl)pyrazin-2-amine |
573988-55-3 | 95% | 1g |
$657.0 | 2023-10-28 | |
Enamine | BBV-40145703-2.5g |
5-(2-methoxyphenyl)pyrazin-2-amine |
573988-55-3 | 95% | 2.5g |
$1360.0 | 2023-10-28 | |
Enamine | BBV-40145703-5.0g |
5-(2-methoxyphenyl)pyrazin-2-amine |
573988-55-3 | 95% | 5.0g |
$1723.0 | 2023-01-05 | |
Enamine | BBV-40145703-10.0g |
5-(2-methoxyphenyl)pyrazin-2-amine |
573988-55-3 | 95% | 10.0g |
$2166.0 | 2023-01-05 |
5-(2-methoxyphenyl)pyrazin-2-amine 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
5-(2-methoxyphenyl)pyrazin-2-amineに関する追加情報
Recent Advances in the Study of 5-(2-methoxyphenyl)pyrazin-2-amine (CAS: 573988-55-3) in Chemical Biology and Pharmaceutical Research
The compound 5-(2-methoxyphenyl)pyrazin-2-amine (CAS: 573988-55-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, featuring a pyrazine core substituted with a 2-methoxyphenyl group, has been the subject of several studies aimed at exploring its biological activity and pharmacological properties. Recent literature highlights its role as a key intermediate in the synthesis of novel drug candidates and its potential as a bioactive molecule in its own right.
A 2023 study published in the Journal of Medicinal Chemistry investigated the kinase inhibitory activity of 5-(2-methoxyphenyl)pyrazin-2-amine derivatives. The research team synthesized a series of analogs and evaluated their potency against a panel of 50 kinases. Notably, several derivatives demonstrated selective inhibition of JAK2 and FLT3 kinases, with IC50 values in the low micromolar range. Molecular docking studies suggested that the methoxyphenyl moiety plays a crucial role in binding to the kinase hinge region, while the pyrazine nitrogen atoms form key hydrogen bonds with the protein backbone.
In the area of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the antibacterial activity of 5-(2-methoxyphenyl)pyrazin-2-amine against drug-resistant Staphylococcus aureus strains. The compound showed moderate activity (MIC = 32 μg/mL) against methicillin-resistant S. aureus (MRSA), with time-kill assays indicating bacteriostatic rather than bactericidal effects. Structure-activity relationship studies revealed that modifications at the 2-position of the pyrazine ring could enhance potency, suggesting directions for future optimization.
The compound's potential in neurological disorders was explored in a 2024 study in ACS Chemical Neuroscience. Researchers found that 5-(2-methoxyphenyl)pyrazin-2-amine exhibited neuroprotective effects in an in vitro model of oxidative stress-induced neuronal damage. The mechanism appeared to involve modulation of the Nrf2-ARE pathway, leading to upregulation of antioxidant enzymes. These findings suggest possible applications in neurodegenerative diseases, though further in vivo validation is required.
From a synthetic chemistry perspective, recent advances have improved the preparation of 5-(2-methoxyphenyl)pyrazin-2-amine. A 2023 paper in Organic Process Research & Development described a scalable, high-yield (78%) synthesis route using Buchwald-Hartwig amination as the key step. This development is particularly significant for potential industrial-scale production, addressing previous challenges with low yields and difficult purification.
Pharmacokinetic studies published in Xenobiotica (2024) provided important insights into the compound's ADME properties. In rat models, 5-(2-methoxyphenyl)pyrazin-2-amine showed moderate oral bioavailability (42%) and a plasma half-life of 3.2 hours. The primary metabolic pathway involved O-demethylation followed by glucuronidation. These findings will guide future medicinal chemistry efforts to optimize the compound's drug-like properties.
Looking forward, 5-(2-methoxyphenyl)pyrazin-2-amine represents a promising scaffold for further drug discovery efforts. Its versatility as both a bioactive compound and synthetic intermediate, combined with recent methodological advances in its preparation and characterization, position it as an important molecule in contemporary medicinal chemistry research. Future studies will likely focus on expanding its therapeutic applications through structural modification and combination with other pharmacophores.
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